molecular formula C104H212ClN41O20 B2619322 H-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-NHBu.HCl CAS No. 26982-21-8

H-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-NHBu.HCl

Cat. No.: B2619322
CAS No.: 26982-21-8
M. Wt: 2392.56
InChI Key: VPFUTHUABXYFHY-VQQPERLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-NHBu·HCl is a synthetic polycationic peptide composed of 20 consecutive L-ornithine (Orn) residues, terminated with a butylamide (NHBu) group and formulated as a hydrochloride salt. Ornithine, a diamino acid with a side chain containing two amine groups, confers high positive charge density to the molecule at physiological pH.

The compound’s molecular weight is approximately 2,747.5 g/mol (estimated from constituent residues: 20× Orn [C₅H₁₂N₂O₂], NHBu [C₄H₉NH], and HCl). Its synthesis likely involves solid-phase peptide synthesis (SPPS), though the length and repetitive sequence pose challenges in yield and purity compared to shorter derivatives .

Properties

IUPAC Name

(2S)-2,5-diamino-N-[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-(butylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]pentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H211N41O20.ClH/c1-2-3-64-126-86(147)66(25-5-45-106)128-88(149)68(27-7-47-108)130-90(151)70(29-9-49-110)132-92(153)72(31-11-51-112)134-94(155)74(33-13-53-114)136-96(157)76(35-15-55-116)138-98(159)78(37-17-57-118)140-100(161)80(39-19-59-120)142-102(163)82(41-21-61-122)144-104(165)84(43-23-63-124)145-103(164)83(42-22-62-123)143-101(162)81(40-20-60-121)141-99(160)79(38-18-58-119)139-97(158)77(36-16-56-117)137-95(156)75(34-14-54-115)135-93(154)73(32-12-52-113)133-91(152)71(30-10-50-111)131-89(150)69(28-8-48-109)129-87(148)67(26-6-46-107)127-85(146)65(125)24-4-44-105;/h65-84H,2-64,105-125H2,1H3,(H,126,147)(H,127,146)(H,128,149)(H,129,148)(H,130,151)(H,131,150)(H,132,153)(H,133,152)(H,134,155)(H,135,154)(H,136,157)(H,137,156)(H,138,159)(H,139,158)(H,140,161)(H,141,160)(H,142,163)(H,143,162)(H,144,165)(H,145,164);1H/t65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFUTHUABXYFHY-VQQPERLMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H212ClN41O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

H-Orn-Orn-Orn-OH, also known as diornithine, is a synthetic compound derived from the amino acid ornithine. Its biological activity has garnered interest due to its potential applications in various fields, including biomedicine and pharmacology. This article reviews the biological activity of H-Orn-Orn-OH, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C15H32N6O4
  • Molecular Weight : 360.45 g/mol
  • CAS Number : 40681-82-1

H-Orn-OH functions primarily as an intermediate in the biosynthesis of arginine, an essential amino acid involved in numerous physiological processes. It exhibits several biological activities:

  • Antimicrobial Activity : Research has shown that peptides incorporating ornithine residues can exhibit significant antimicrobial properties. For instance, studies on peptides like C12-Orn-Orn-Trp-Trp-NH2 demonstrated their effectiveness in preventing bacterial adherence, particularly against Staphylococcus epidermidis .
  • Cell Viability and Tumor Inhibition : In vitro studies have evaluated the cytotoxic effects of ornithine derivatives on various cancer cell lines, including HeLa, MCF7, and HepG2. These studies suggest that H-Orn-OH may influence cell viability and possess tumor-inhibiting properties .
  • Role in Wound Healing : Ornithine plays a crucial role in collagen synthesis and wound healing processes. Its derivatives may enhance fibroblast proliferation and migration, contributing to improved wound healing outcomes.

Research Findings

Several studies have investigated the biological activity of H-Orn-OH and its derivatives:

  • Case Study 1 : A study published in Biomaterials explored the incorporation of antimicrobial peptides into poly(2-hydroxyethyl methacrylate) hydrogels. The results indicated that H-Orn-OH derivatives significantly reduced bacterial adherence over time, highlighting their potential in preventing biomaterial-associated infections .
  • Case Study 2 : Research conducted by Tamura et al. demonstrated that diornithine could be synthesized through multistep reactions involving ornithine precursors. This synthesis is pivotal for developing novel therapeutic agents targeting metabolic pathways associated with arginine biosynthesis .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Antimicrobial ActivityEffective against Staphylococcus epidermidis; reduced bacterial adherence
CytotoxicityInfluences cell viability in HeLa, MCF7, HepG2 cells
Wound HealingEnhances fibroblast proliferation; supports collagen synthesisGeneral knowledge

Scientific Research Applications

Scientific Research Applications

  • Biochemical Research :
    • H-Orn compounds are utilized in studies of protein interactions and enzyme activity due to their structural similarity to amino acids. They serve as building blocks for peptide synthesis, which is critical in developing therapeutic agents.
  • Medicinal Chemistry :
    • The compound has been explored for its potential in drug development, particularly for conditions like diabetes mellitus. It is involved in synthesizing Saxagliptin, a medication used to manage blood sugar levels in type II diabetes patients .
  • Nutritional Studies :
    • Research has indicated that ornithine derivatives can play a role in metabolic regulation and may have implications in nutritional supplementation for athletes or individuals with specific metabolic disorders.
  • Pharmaceutical Applications :
    • H-Orn compounds are investigated for their effects on cellular processes and potential therapeutic benefits. They are being studied for their role in enhancing the efficacy of certain drugs when used as adjuncts in treatment regimens.

Case Study 1: Synthesis of Saxagliptin

A study demonstrated the use of H-ornithine derivatives as intermediates in synthesizing Saxagliptin. The enzymatic preparation involved using dimeric ornithine to facilitate the formation of key intermediates necessary for the drug's synthesis, highlighting the compound's importance in pharmaceutical chemistry .

Case Study 2: Protein Interaction Studies

In another research project, H-ornithine was used to investigate protein interactions within metabolic pathways. The findings suggested that ornithine derivatives could modulate enzyme activity, providing insights into their potential use as therapeutic agents targeting metabolic diseases .

Comparison with Similar Compounds

Structural and Functional Properties

The table below compares key features of H-Orn-Orn-...-NHBu·HCl with structurally related compounds:

Compound Molecular Weight (g/mol) Charge at pH 7 Solubility Applications Synthesis Complexity
H-Orn-Orn-...-NHBu·HCl (20-mer) ~2,747.5 +20 Moderate in water Nucleic acid delivery, antimicrobial High (SPPS, low yield)
H-Orn-OMe·2HCl (CAS 40216-82-8) 219.1 +1 High in water Peptide synthesis building block Low (routine synthesis)
H-Orn(Boc)-OBzl·HCl (CAS 1998700-97-2) 358.86 +1 Soluble in DMSO Protected intermediate for SPPS Moderate (Boc protection)
Poly-L-lysine (30-mer) ~3,500 +30 High in water Gene transfection, cell culture coating High (SPPS)

Key Observations:

Charge Density : The 20-mer Orn peptide has a +20 charge, comparable to poly-L-lysine, but shorter derivatives (e.g., H-Orn-OMe·2HCl) have minimal charge, limiting their utility in nucleic acid binding .

Solubility : The hydrochloride salt form enhances water solubility, but aggregation may occur in the 20-mer due to hydrophobic NHBu and peptide backbone interactions. Shorter derivatives (e.g., H-Orn-OMe·2HCl) exhibit higher solubility .

Synthesis: The 20-mer requires specialized SPPS with iterative deprotection/coupling steps, leading to lower yields. In contrast, H-Orn(Boc)-OBzl·HCl and H-Orn-OMe·2HCl are commercially available as protected monomers for straightforward synthesis .

Clinical and Industrial Relevance

  • H-Orn-OMe·2HCl: Widely used as a monomer in peptide synthesis due to its methyl ester and hydrochloride salt, which improve reactivity and solubility .
  • H-Orn(Boc)-OBzl·HCl : A protected intermediate for constructing Orn-containing peptides; the Boc group prevents unwanted side reactions during SPPS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.